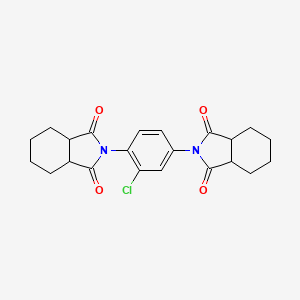
2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, commonly known as CHIR99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
CHIR99021 acts as a selective inhibitor of 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, which is a key regulator of various cellular processes, including glycogen metabolism, cell cycle, and gene expression. By inhibiting 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, CHIR99021 promotes the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell self-renewal, differentiation, and proliferation.
Biochemical and Physiological Effects:
In addition to its role in stem cell research, CHIR99021 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in vivo. Furthermore, CHIR99021 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, CHIR99021 has been found to enhance the survival and differentiation of dopaminergic neurons, which has implications in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CHIR99021 is its selectivity for 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, which minimizes off-target effects. Additionally, CHIR99021 has a relatively long half-life, which allows for sustained activation of the Wnt/β-catenin signaling pathway. However, CHIR99021 has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. Furthermore, CHIR99021 has poor solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on CHIR99021. One area of interest is the development of more potent and selective 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of CHIR99021 on stem cell differentiation and proliferation. Furthermore, the potential therapeutic applications of CHIR99021 in various diseases warrant further investigation. Finally, the development of novel delivery systems for CHIR99021 may overcome its limitations in solubility and cytotoxicity.
In conclusion, CHIR99021 is a potent and selective inhibitor of 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione with significant potential in stem cell research and therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential in various diseases.
Synthesemethoden
The synthesis of CHIR99021 involves the reaction of 2,6-dimethylbenzoic acid with hexahydro-2H-azepin-2-one, followed by chlorination and cyclization to form the final product. The process yields a white crystalline powder with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
CHIR99021 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to promote the proliferation and differentiation of embryonic stem cells, which makes it a valuable tool in regenerative medicine. Additionally, CHIR99021 has been found to enhance the efficiency of induced pluripotent stem cell (iPSC) generation, which has significant implications in disease modeling and drug discovery.
Eigenschaften
IUPAC Name |
2-[3-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-17-11-12(24-19(26)13-5-1-2-6-14(13)20(24)27)9-10-18(17)25-21(28)15-7-3-4-8-16(15)22(25)29/h9-11,13-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWSFDREYVMNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N4C(=O)C5CCCCC5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
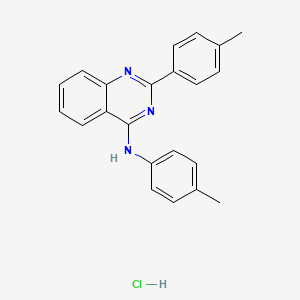
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
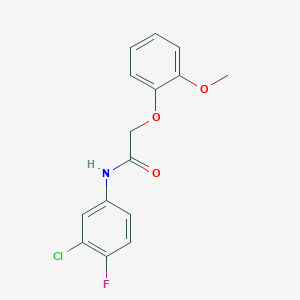
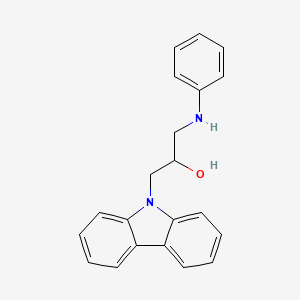
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)
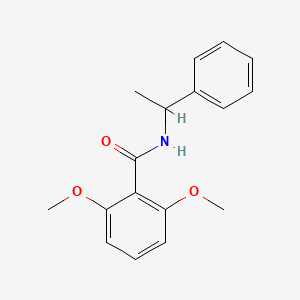
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)
![ethyl 4-{[6-oxo-1-(3-phenylpropyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4926537.png)
![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4926552.png)
![5-(4-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4926554.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)